Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in solid-phase peptide synthesis due to its unique protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH typically involves the protection of the tyrosine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain hydroxyl group with a tert-butyl (Boc) group. The N-methyl-N-[2-(methylamino)ethyl]carbamoyl group is introduced through a series of reactions involving carbamoylation and methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can be performed on the carbamoyl group.
Substitution: The protective groups (Fmoc and Boc) can be selectively removed under specific conditions.
Common Reagents and Conditions
Fmoc Removal: Typically achieved using a base such as piperidine.
Boc Removal: Achieved using acidic conditions, such as trifluoroacetic acid.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride.
Major Products
The major products formed from these reactions include deprotected tyrosine derivatives and various intermediates used in peptide synthesis.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH is used in the synthesis of complex peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also used in the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, peptides synthesized using this compound are explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The Boc group protects the side chain hydroxyl group, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar in structure but lacks the N-methyl-N-[2-(methylamino)ethyl]carbamoyl group.
Fmoc-Tyr(Me)-OH: Contains a methyl group on the tyrosine residue but lacks the Boc protection.
Fmoc-N-Me-Tyr(tBu)-OH: Similar but with different protective groups.
Uniqueness
Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH is unique due to its combination of protective groups, which allows for greater control and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C34H39N3O8 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39)/t29-/m0/s1 |
InChI Key |
CELJKBQYZSAPDE-LJAQVGFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.